4-Methylbenzene-1-sulfonic acid--3-(triethylgermyl)propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol (1/1) is a complex organic compound that combines a sulfonic acid group with a triethylgermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol typically involves the reaction of 4-Methylbenzene-1-sulfonic acid with 3-(triethylgermyl)propan-1-ol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the sulfonic acid group or the triethylgermyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the triethylgermyl group may influence the compound’s hydrophobicity and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol: Similar structure but with triphenylgermyl instead of triethylgermyl.
4-Methylbenzene-1-sulfonic acid–3-(triethylsilyl)propan-1-ol: Similar structure but with triethylsilyl instead of triethylgermyl.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
827032-61-1 |
---|---|
Molecular Formula |
C16H30GeO4S |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-triethylgermylpropan-1-ol |
InChI |
InChI=1S/C9H22GeO.C7H8O3S/c1-4-10(5-2,6-3)8-7-9-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CLXVGCBEEXVIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.